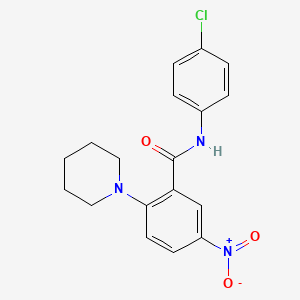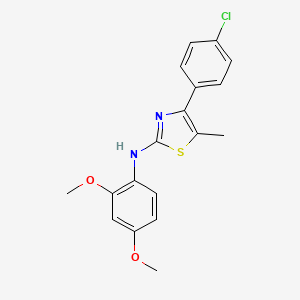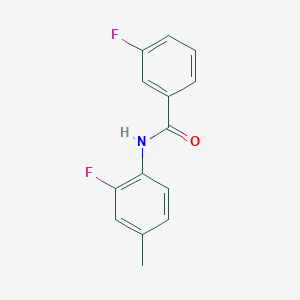methanone](/img/structure/B5135314.png)
[4-(4-Nitrophenoxy)phenyl](piperidino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Nitrophenoxy)phenylmethanone is an organic compound that features a nitrophenoxy group attached to a phenyl ring, which is further connected to a piperidino group through a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenoxy)phenylmethanone typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol. This intermediate is then reacted with 4-bromophenylmethanone under basic conditions to form the desired nitrophenoxyphenylmethanone. Finally, the compound is subjected to a nucleophilic substitution reaction with piperidine to yield 4-(4-Nitrophenoxy)phenylmethanone.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Nitrophenoxy)phenylmethanone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as nitration, bromination, and nucleophilic substitution, with careful control of temperature, pressure, and reagent concentrations to ensure high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Nitrophenoxy)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: The major product is 4-(4-Aminophenoxy)phenylmethanone.
Reduction: The major product is 4-(4-Nitrophenoxy)phenylmethanol.
Substitution: Products vary depending on the electrophile used, such as brominated or chlorinated derivatives.
Applications De Recherche Scientifique
4-(4-Nitrophenoxy)phenylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which 4-(4-Nitrophenoxy)phenylmethanone exerts its effects involves interactions with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions, while the piperidino group can enhance solubility and bioavailability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound with similar structural features but different functional groups.
Uniqueness
4-(4-Nitrophenoxy)phenylmethanone is unique due to its combination of a nitrophenoxy group and a piperidino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
[4-(4-nitrophenoxy)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(19-12-2-1-3-13-19)14-4-8-16(9-5-14)24-17-10-6-15(7-11-17)20(22)23/h4-11H,1-3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVBPPZFYCQZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-iodo-N-[3-[methyl(methylsulfonyl)amino]phenyl]benzamide](/img/structure/B5135236.png)
![5-[(1,3-benzothiazol-2-ylthio)acetyl]-3-butyl-5-methyldihydro-2(3H)-furanone](/img/structure/B5135244.png)

![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5135258.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-(4-hydroxy-3-iodobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5135259.png)
![N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluorobenzenesulfonamide](/img/structure/B5135270.png)



![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-prolinamide](/img/structure/B5135286.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B5135293.png)
![5-[(Z)-[1-(4-ethoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-methoxybenzoic acid](/img/structure/B5135300.png)
![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5135318.png)
![N-cyclohexyl-N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5135333.png)
